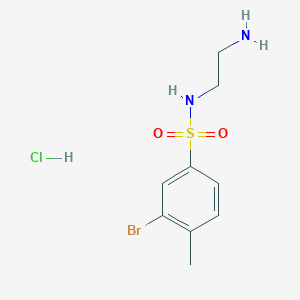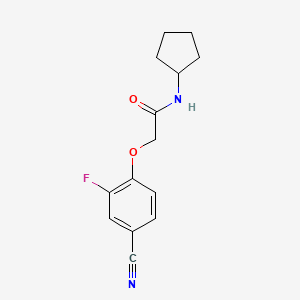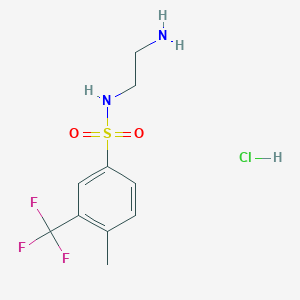
N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry for their antibacterial and antifungal properties. This compound has shown promising results in various preclinical studies, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride involves the inhibition of carbonic anhydrase IX (CAIX). CAIX is an enzyme that plays a crucial role in regulating the pH of cancer cells. Inhibition of CAIX leads to an increase in intracellular acidity, which can induce apoptosis in cancer cells. This compound has shown potent inhibitory activity against CAIX, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against CAIX, leading to an increase in intracellular acidity and induction of apoptosis in cancer cells. Additionally, it has been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. However, further studies are required to determine its long-term effects and potential side effects.
実験室実験の利点と制限
One of the main advantages of N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride is its potent inhibitory activity against CAIX, making it a promising candidate for cancer therapy. Additionally, it exhibits low toxicity in normal cells, making it a safer alternative to other cancer therapies. However, its limitations include the need for further studies to determine its long-term effects and potential side effects.
将来の方向性
For research on N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride include:
1. Further studies to determine its efficacy in inhibiting the growth of different types of cancer cells.
2. Studies to determine its long-term effects and potential side effects.
3. Development of new formulations and delivery methods to improve its bioavailability and efficacy.
4. Studies to determine its potential use in combination with other cancer therapies.
5. Studies to determine its potential use in other diseases such as osteoporosis and glaucoma.
In conclusion, this compound is a promising compound that has shown potent inhibitory activity against CAIX, making it a promising candidate for cancer therapy. Further studies are required to determine its long-term effects and potential side effects, and to develop new formulations and delivery methods to improve its bioavailability and efficacy.
合成法
The synthesis of N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride involves the reaction between 3-bromo-4-methylbenzenesulfonyl chloride and ethylenediamine hydrochloride. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified by recrystallization to obtain this compound in its pure form.
科学的研究の応用
N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. CAIX is a promising target for cancer therapy, and this compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S.ClH/c1-7-2-3-8(6-9(7)10)15(13,14)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLSELDHVVOIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1H-pyrazol-5-ylmethyl)-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylurea](/img/structure/B7640439.png)

![2-chloro-3-methyl-N-[2-(6-methylpyridazin-3-yl)pyrazol-3-yl]benzamide](/img/structure/B7640454.png)
![(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640460.png)

![1-[(2-Fluoro-4-nitrophenyl)methyl]-3-[(1-methylimidazol-2-yl)methyl]piperidine](/img/structure/B7640483.png)
![2-Methyl-5-[[2-(1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B7640489.png)
![5-fluoro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]pyridine-3-carboxamide](/img/structure/B7640495.png)


![2-(2,6-Difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7640513.png)
![1-[2-(3-Methoxyphenoxy)ethyl]-3-methylpyrazole](/img/structure/B7640519.png)
